C3-Thione vs. C3-Carbonyl: Functional Activity Abolition in 5-Aryl-1,2,4-triazoles
In a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones evaluated for antidepressant activity, the thiocarbonyl group at C3 was essential for bioactivity. Exchange of the C3-thione for a C3-carbonyl group resulted in complete loss of activity in the reserpine-induced ptosis and RO 4-1284-induced hypothermia models [1]. This finding directly differentiates the target compound (CAS 13136-33-9) from its carbonyl analog 2,4-dihydro-5-methyl-2,4-diphenyl-3H-1,2,4-triazol-3-one (CAS 19796-34-0).
| Evidence Dimension | Pharmacological activity retention (antidepressant model) |
|---|---|
| Target Compound Data | C3-thione: active (potent antagonist of reserpine-induced ptosis and RO 4-1284-induced hypothermia) for the 5-aryl series [1] |
| Comparator Or Baseline | C3-carbonyl analog (CAS 19796-34-0 class): complete loss of activity [1] |
| Quantified Difference | Activity abolished (active → inactive) |
| Conditions | In vivo mouse models: reserpine-induced ptosis and RO 4-1284-induced hypothermia; compound series with haloaryl C5 substituents and methyl groups at N2,N4 [1] |
Why This Matters
For any screening program targeting the biological activity of 1,2,4-triazole-3-thiones, procurement of the carbonyl analog CAS 19796-34-0 cannot substitute for the thione, as the C3-thione is a demonstrated pharmacophoric requirement.
- [1] Kane, J. M. et al. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones: antidepressant activity and the critical role of the thiocarbonyl group. J. Med. Chem. 1988, 31(6), 1253–1258. PMID: 3373495. View Source
